1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-
Description
The methylthio (-SMe) group is a key functional moiety, influencing electronic properties and metabolic pathways, often undergoing sulfoxidation to form sulfoxides or sulfones in biological systems .
Properties
IUPAC Name |
3-methyl-1-(4-methylsulfanylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRXPBGGSNEJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467242 | |
| Record name | 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107807-65-8 | |
| Record name | 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Butanone with 4-(Methylthio)Benzaldehyde
The foundational approach adapts methodologies from the synthesis of structurally analogous ketones. In this route, 2-butanone reacts with 4-(methylthio)benzaldehyde under acidic conditions. Hydrochloric or sulfuric acid (25–35 wt% relative to 2-butanone) catalyzes the formation of the intermediate 3-methyl-4-[4-(methylthio)phenyl]-3-alkene-2-butylene ketone.
Reaction Conditions:
-
Temperature: 50–80°C
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Time: 2–5 hours
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Molar ratio (aldehyde:ketone): 1:1.5 to 1:5
Post-reaction workup involves neutralization with sodium bicarbonate, followed by recrystallization in methanol to achieve >99% purity. Unreacted 2-butanone and solvents are recycled (90% efficiency), minimizing waste.
Catalytic Hydrogenation
The alkene intermediate undergoes hydrogenation using 5% Pd/C (5–20% catalyst loading) in tetrahydrofuran or methanol:
Hydrogenation Parameters:
-
Pressure: 0.4–0.5 MPa H₂
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Temperature: 20–50°C
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Duration: 4–5 hours
Post-hydrogenation purification via vacuum distillation (84–86°C at 100 Pa) yields the target compound with >99% HPLC purity.
Table 1: Performance Metrics for Acid-Catalyzed Route
| Parameter | Value |
|---|---|
| Overall Yield (Aldehyde) | 43.0–44.2% |
| Purity (HPLC/GC) | >99% |
| Solvent Recovery | 90% |
Base-Mediated [3 + 3] Cyclization Strategy
Optimization Considerations
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Base Selection: Sodium hydride (NaH) outperforms weaker bases in achieving regioselective enolate formation.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
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Temperature Control: Reactions conducted at 0°C to room temperature prevent side product formation.
Table 2: Cyclization Route Comparative Data
| Parameter | Acid-Catalyzed | Cyclization |
|---|---|---|
| Yield | 43–44% | Not Reported (Est. 50–60%) |
| Catalyst Cost | Low (H₂SO₄, HCl) | Moderate (NaH) |
| Environmental Impact | Low (Solvent Recycling) | Moderate (Waste Bases) |
Advanced Mechanistic Insights
Condensation Mechanism
The acid-catalyzed pathway proceeds via a tandem aldol condensation-Michael addition sequence:
Hydrogenation Selectivity
Pd/C selectively reduces the α,β-unsaturated moiety without cleaving the methylthio group. Computational studies suggest the thioether’s electron-donating properties stabilize the transition state, preventing over-reduction.
Industrial Scalability and Challenges
Process Economics
The acid-catalyzed method’s advantages include:
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Recyclable solvents (THF, methanol)
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Low-cost catalysts (mineral acids)
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High atom economy (85% calculated)
Limitations
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Functional Group Tolerance: Strong acid conditions may degrade sensitive substituents.
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Byproduct Formation: Extended reaction times promote dimerization of 2-butanone.
Emerging Methodologies
Enzymatic Approaches
Recent unpublished work explores lipase-catalyzed dynamic kinetic resolutions for asymmetric variants, though yields remain suboptimal (<30%).
Chemical Reactions Analysis
1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the primary applications of 1-butanone, 3-methyl-1-[4-(methylthio)phenyl]- is as a photoinitiator in UV-cured coatings and inks. Photoinitiators are substances that generate free radicals upon exposure to UV light, initiating the polymerization process. This compound is particularly effective in:
- UV-Cured Inks : Used in high-speed printing processes such as flexographic and offset lithography.
- Adhesives : Employed in UV-cured adhesives for various substrates.
Case Study : Research has demonstrated that formulations containing this compound exhibit improved curing speeds and enhanced mechanical properties compared to traditional photoinitiators .
Cosmetic Applications
The compound has been investigated for its potential use as a binder in cosmetic products. Although limited information is available, it may serve as an ingredient in formulations requiring stability under UV exposure.
Health Considerations : While it has binding properties beneficial for cosmetic formulations, the chemical's instability under UV light limits its practical use in cosmetics . Regulatory bodies have noted its moderate acute toxicity but classified it as non-irritating to skin, which supports its potential for cosmetic applications under controlled conditions .
Industrial Uses
The compound finds utility across various industrial sectors:
- Surface Coatings : Acts as a component in paints and coatings due to its solvent properties.
- Textile Manufacturing : Used in the production of dyes and pigments.
- Cleaning Products : Incorporated into formulations for surface-active agents.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Polymer Chemistry | UV-cured inks and adhesives | Fast curing times, enhanced durability |
| Cosmetics | Potential binder in formulations | Stability under specific conditions |
| Industrial Manufacturing | Surface coatings, textile dyes | Versatile solvent properties |
| Cleaning Products | Surface-active agents | Effective cleaning capabilities |
Health and Safety Considerations
The health effects associated with exposure to 1-butanone, 3-methyl-1-[4-(methylthio)phenyl]- include:
- Moderate acute oral toxicity (LD50 = 1984 mg/kg in rats).
- Low dermal toxicity; not classified as a skin irritant or sensitizer.
- Slight eye irritation observed upon exposure.
These factors necessitate careful handling and usage guidelines, especially in industrial settings where exposure levels may be higher .
Mechanism of Action
The mechanism by which 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- | Likely C12H14OS | Ketone, methylthioaryl | ~206.3 (estimated) | Methylthio group directs metabolism |
| 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | C10H13N3O2 | Nitrosamine, pyridyl, ketone | 207.23 | Tobacco carcinogen; α-hydroxylation |
| 3-[4-(Methylthio)phenyl]-1-methylcarbamate | C10H11NO2S | Carbamate, methylthioaryl | 209.26 | Agrochemical; oxidative metabolism |
| 1-[4'-(Methylsulfonyl)biphenyl-3-yl]ethanone | C15H14O3S | Ketone, methylsulfonyl, biphenyl | 274.33 | Sulfonyl group enhances polarity |
| 1-(2,4-Dihydroxyphenyl)-3-methyl-1-butanone | C11H14O3 | Ketone, dihydroxyphenyl | 194.23 | High polarity; analytical derivatives |
Metabolic Activation of the Target Compound
The methylthio group in 3-methyl-1-[4-(methylthio)phenyl]-1-butanone is susceptible to sulfoxidation, forming sulfoxide intermediates that may further oxidize to sulfones . This contrasts with carbamate analogs like 3-[4-(methylthio)phenyl]-1-methylcarbamate, which undergo hydrolysis and oxidation to yield more polar metabolites, as observed in comparative metabolic studies .
Comparison with Nitrosamine Derivatives
NNK, a structurally related nitrosamine, is metabolized via α-hydroxylation at the pyridyl ring or nitrosamine group, generating reactive diazonium ions or carbonium intermediates that bind DNA .
Oxidative Metabolism in Carbamates
Sutacarb (3-[4-(methylthio)phenyl]-1-methyl-2-pyrrolidone) exhibits more extensive in vivo oxidation than the target compound, suggesting that pyrrolidone and carbamate functionalities enhance metabolic lability . This highlights the role of non-ketone functional groups in dictating oxidative capacity.
Agrochemical and Pharmaceutical Relevance
The methylthioaryl motif in the target compound is common in carbamate insecticides (e.g., 3-[4-(methylthio)phenyl]-1-methylcarbamate), where it contributes to bioactivity and stability . However, ketone derivatives like 1-(2,4-dihydroxyphenyl)-3-methyl-1-butanone are primarily used as analytical derivatives (e.g., dinitrophenylhydrazones) due to their polarity .
Toxicity and Regulation
While NNK is a well-documented carcinogen in tobacco products , the target compound’s regulatory status remains unclarified.
Biological Activity
Overview
1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- (CAS No. 107807-65-8) is an organic compound with the molecular formula C₁₂H₁₆OS. It is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. This compound exhibits various biological activities that are of interest in both research and industrial applications.
- Molecular Weight: 208.32 g/mol
- Structure: Contains a methylthio group which contributes to its unique chemical behavior.
The biological activity of 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methylthio group facilitates hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity. These interactions may lead to the inhibition of certain enzymes or modulation of receptor activity, making it a candidate for studies on enzyme inhibition and protein-ligand interactions.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit various enzymes, potentially affecting metabolic pathways. For instance, studies have shown that similar compounds with methylthio groups can interact with cytochrome P450 enzymes, which are crucial for drug metabolism .
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition observed | |
| Aldose reductase | Possible inhibition | |
| Acetylcholinesterase | Potential inhibitory effects |
Case Study 1: Enzyme Interaction
A study exploring the interaction of methylthio-substituted compounds with cytochrome P450 enzymes demonstrated that these compounds could significantly alter enzyme activity. The apparent Km values for the formation of various metabolites were measured, indicating a competitive inhibition mechanism .
Case Study 2: Toxicological Assessment
Toxicological evaluations have classified similar compounds as skin sensitizers and potential reproductive toxins. The LD50 values for related methylthio compounds suggest moderate toxicity, which necessitates careful handling in laboratory settings .
Comparison with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1-phenyl-1-butanone | C₁₁H₁₄O | Lacks methylthio group; different reactivity |
| 4-Methylthioacetophenone | C₉H₁₀OS | Similar methylthio group; different carbonyl position |
| 2-Methylthio-1-phenyl-1-propanone | C₁₂H₁₄OS | Variation in carbon chain length |
Research Applications
1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- is valuable in several research fields:
- Pharmaceutical Development: Used as an intermediate in synthesizing active pharmaceutical ingredients.
- Enzyme Inhibition Studies: Useful for investigating mechanisms of enzyme action and inhibition.
- Toxicology Research: Provides insights into the safety profiles of methylthio-containing compounds.
Q & A
Basic: What are the common synthetic routes for 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-?
Answer:
The compound is typically synthesized via condensation reactions. For instance, describes an improved process involving intermolecular condensation of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions (e.g., acid catalysis or thermal activation). Key steps include purification via recrystallization and characterization using NMR and mass spectrometry to confirm regioselectivity .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature gradients, and solvent polarity. For example, highlights the role of morpholino groups in stabilizing intermediates, reducing side reactions. Advanced techniques like in-situ FTIR monitoring or computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide parameter adjustments .
Basic: What analytical techniques are standard for characterizing this compound?
Answer:
Routine methods include:
- GC-MS for purity assessment (retention index matching, per and ).
- HPLC with UV detection for quantifying trace impurities (e.g., methylthio-substituted byproducts, as in ).
- ¹H/¹³C NMR to confirm substitution patterns on the phenyl ring and ketone functionality .
Advanced: How can structural isomers be distinguished using advanced spectrometry?
Answer:
High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation patterns differentiate isomers. For example, demonstrates the use of collision-induced dissociation (CID) to distinguish trifluorophenyl derivatives. Additionally, 2D NMR techniques (e.g., NOESY) can resolve spatial arrangements of substituents .
Basic: What in vitro models are used to study its metabolic pathways?
Answer:
Hepatic microsomal assays (e.g., rat or human liver S9 fractions) are standard. identifies oxidative deamination as a primary pathway, yielding 1-[4-(methylthio)phenyl]propan-2-one, followed by glucuronidation. LC-MS/MS is used to detect phase I/II metabolites .
Advanced: How do enzyme kinetics influence its metabolic stability in vivo?
Answer:
Enzyme kinetics (e.g., CYP450 isoforms) are studied using Michaelis-Menten parameters (Km, Vmax). notes that carbamate derivatives exhibit slower oxidation rates due to steric hindrance, requiring substrate depletion assays or recombinant enzyme systems to quantify metabolic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
